molecular formula C18H27Cl2NO2 B047197 Chlorambucil-tertiary butyl ester CAS No. 119054-09-0

Chlorambucil-tertiary butyl ester

Cat. No.: B047197
CAS No.: 119054-09-0
M. Wt: 360.3 g/mol
InChI Key: SZXDOYFHSIIZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorambucil-tertiary butyl ester belongs to the class of organic compounds known as nitrogen mustard compounds . These compounds have two beta-haloalkyl groups bound to a nitrogen atom. It is a lipophilic derivative of chlorambucil that achieves and maintains high concentrations in the brain .


Synthesis Analysis

The synthesis of this compound involves transesterification reactions . The process involves the use of metal t-butoxide as a nucleophile . This method has been found to be more efficient and versatile when conducted in flow microreactor systems .

Scientific Research Applications

1. Brain Penetration and Treatment of Tumors

Chlorambucil-tertiary butyl ester, as a lipophilic derivative of chlorambucil, demonstrates significant potential in the treatment of brain-sequestered tumors. Studies have shown that it rapidly enters and remains within the brain, achieving high concentrations, which could be advantageous in targeting brain tumors. For instance, Greig et al. (2004) found that this compound achieved a 7-fold greater concentration in the brain compared to chlorambucil, suggesting its efficacy in treating brain-resident tumors (Greig, Daly, Sweeney, & Rapoport, 2004).

2. Development of Nanoparticles for Drug Delivery

This compound has been explored in the development of drug delivery systems. For example, Yordanov et al. (2010) investigated the preparation and physicochemical characterization of chlorambucil-loaded poly(butylcyanoacrylate) nanoparticles. Such formulations aim to improve the effectiveness of chlorambucil in cancer treatment by enhancing stability and reducing toxic side effects (Yordanov, Bedzhova, & Dushkin, 2010).

3. Chemical Synthesis and Sustainability

Research has also focused on the synthesis of tertiary butyl esters, including this compound, using sustainable methods. Degennaro et al. (2016) developed a direct and sustainable synthesis method for tertiary butyl esters using flow microreactor systems, highlighting the efficiency and versatility of this approach (Degennaro, Maggiulli, Carlucci, Fanelli, Romanazzi, & Luisi, 2016).

Future Directions

Chlorambucil-tertiary butyl ester may be of value in the treatment of brain-sequestered tumors . It achieves a 7-fold greater concentration integral in the brain at a 5-fold lower plasma concentration integral compared to equimolar doses of chlorambucil .

Properties

IUPAC Name

tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDOYFHSIIZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152303
Record name Chlorambucil-tertiary butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119054-09-0
Record name Chlorambucil-tertiary butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorambucil-tertiary butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorambucil-tertiary butyl ester
Reactant of Route 2
Reactant of Route 2
Chlorambucil-tertiary butyl ester
Reactant of Route 3
Reactant of Route 3
Chlorambucil-tertiary butyl ester
Reactant of Route 4
Reactant of Route 4
Chlorambucil-tertiary butyl ester
Reactant of Route 5
Chlorambucil-tertiary butyl ester
Reactant of Route 6
Reactant of Route 6
Chlorambucil-tertiary butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.